![molecular formula C13H20N2OSi B2590433 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-苯并[D]咪唑 CAS No. 101226-37-3](/img/structure/B2590433.png)

1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-苯并[D]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

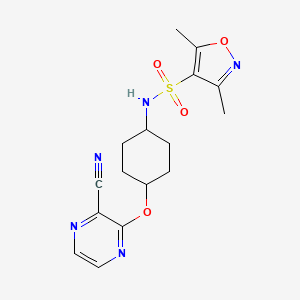

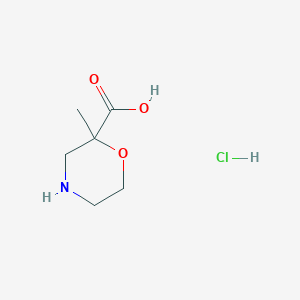

“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole” is a chemical compound with the molecular formula C13H20N2OSi and a molecular weight of 248.4 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a trimethylsilyl group and an ethoxy group attached to a methyl group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学研究应用

Synthesis of Polysubstituted Imidazoles

This compound is utilized in the synthesis of various polysubstituted imidazoles, which are valuable in pharmaceutical chemistry due to their biological activities . The trimethylsilyl group aids in the protection of sensitive sites during the reaction, allowing for more precise synthesis.

Silylation of Alcohols and Carbohydrates

As a silylating agent, it is used to protect alcohols and carbohydrates during chemical reactions. This protection is crucial for the synthesis of complex organic molecules where selectivity and reactivity need to be tightly controlled .

Derivatization of Carbohydrates

In analytical chemistry, it serves as a derivatization reagent for carbohydrates, converting them into trimethylsilyl ethers. This process is essential for the analysis of carbohydrates by gas chromatography .

Protection of Hydroxyl Groups

It is employed to protect hydroxyl groups in the presence of amine functionalities. This selective protection is vital in multi-step organic syntheses where different functional groups need to be selectively activated or deactivated .

Intermediate for Imidazole Derivatives

The compound acts as an intermediate in the synthesis of imidazole derivatives. These derivatives have a wide range of applications, including medicinal chemistry and material science .

Site-Selective Silylation

It is used for the site-selective silylation of molecules, which is a critical step in the synthesis of various organic compounds. The ability to selectively silylate a specific site on a molecule is important for the development of pharmaceuticals and other chemicals .

N-Heterocyclic Carbene (NHC) Precursor

This compound can act as a precursor to N-heterocyclic carbenes, which are used as ligands and organocatalysts in modern organic synthesis. NHCs have become indispensable in various catalytic processes .

Research and Development

Sigma-Aldrich notes that this compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use in exploratory research to discover new reactions and processes .

安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEIFQABLPHUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)

![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)